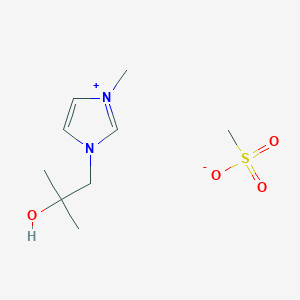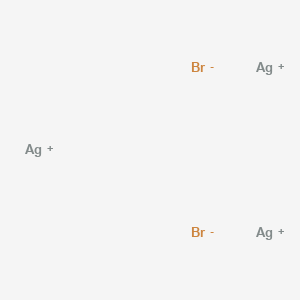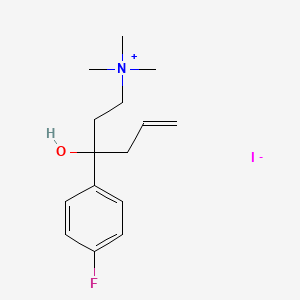
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a hexenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide typically involves the reaction of a fluorophenyl derivative with a hydroxyhexenyl compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, saturated alkyl chains from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quaternary ammonium salts with different substituents on the phenyl or hexenyl groups. Examples include:
- (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
- (3-(p-Methylphenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
Uniqueness
The presence of the fluorophenyl group in (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications.
Propiedades
Número CAS |
360-15-6 |
|---|---|
Fórmula molecular |
C15H23FINO |
Peso molecular |
379.25 g/mol |
Nombre IUPAC |
[3-(4-fluorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H23FNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
AGGMUSOQGFMDNH-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)F)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



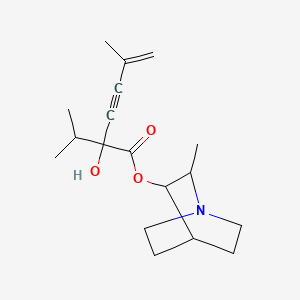
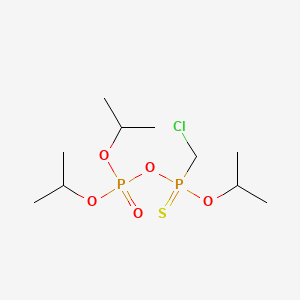
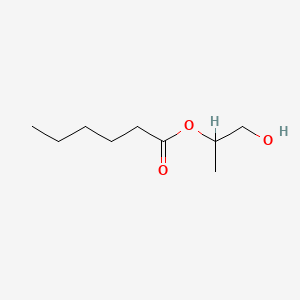
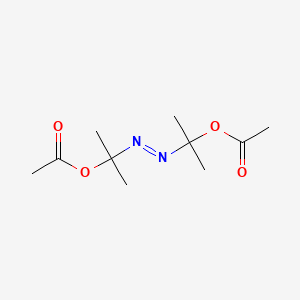
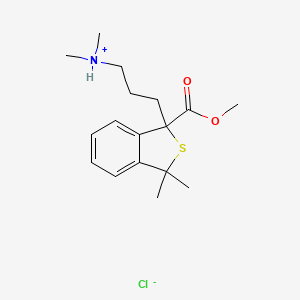
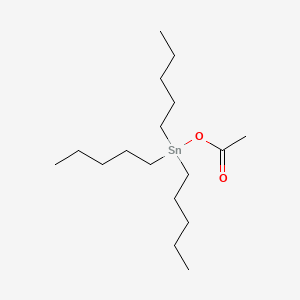
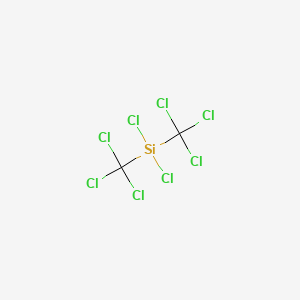
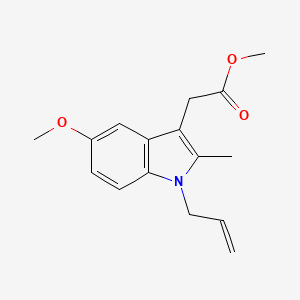
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
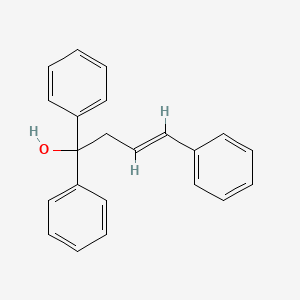
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)
